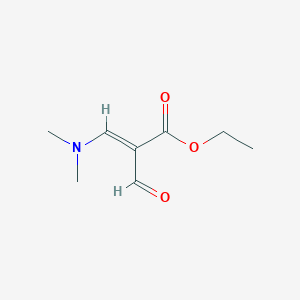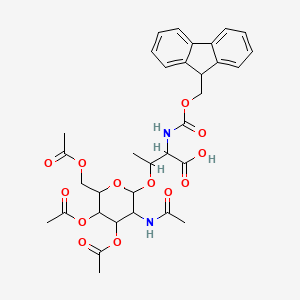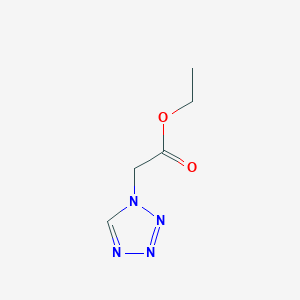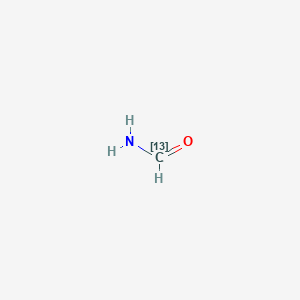
Ethyl-3-(Dimethylamino)-2-formylacrylat
Übersicht
Beschreibung
Ethyl 3-(dimethylamino)-2-formylacrylate (EDF) is a formylated amine derivative of acrylate that has a wide range of applications in the scientific research field. It is a versatile compound that can be used to synthesize a variety of compounds and has been used in a number of different research studies.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-3-(Dimethylamino)-2-formylacrylat ist ein wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese . Es kann zur Synthese einer Vielzahl komplexer organischer Moleküle verwendet werden und trägt zur Entwicklung neuer Materialien und Substanzen bei.
Pharmazeutika
Diese Verbindung spielt eine bedeutende Rolle in der pharmazeutischen Industrie . Es kann bei der Synthese verschiedener Arzneimittel eingesetzt werden und trägt zur Entwicklung neuer Medikamente und Behandlungen bei.
Pflanzenschutzmittel
This compound wird auch in der Pflanzenschutzmittelindustrie verwendet . Es kann bei der Herstellung von Pestiziden, Herbiziden und anderen Pflanzenschutzmitteln eingesetzt werden.
Farbstoffindustrie
In der Farbstoffindustrie wird diese Verbindung als Rohstoff und Zwischenprodukt verwendet . Es kann zur Herstellung verschiedener Farbstoffe und Pigmente beitragen.
Polymersomen
Forschungen haben gezeigt, dass ähnliche Verbindungen, wie z. B. Poly [2-(Dimethylamino) ethylmethacrylat]-b-Polystyrol (PDMAEMA-b-PS), Polymersomen bilden können . Dies sind nanometergroße, sphäroidale Aggregate, die potenzielle Anwendungen in der Wirkstoffabgabe, Gentherapie, Theranostik, künstlichen Organellen und Nanoreaktoren haben .
Stimuli-responsive Materialien
Die Verbindung kann bei der Entwicklung von stimuli-responsiven Materialien verwendet werden . So können beispielsweise Polymersomen, die durch PDMAEMA-b-PS gebildet werden, auf pH-Wert- und Temperaturänderungen reagieren . Dies macht sie potenziell nützlich für Anwendungen, die Materialien erfordern, die ihre Eigenschaften als Reaktion auf Umweltbedingungen ändern.
Gentransfer
Polymersomen mit doppelter Stimuli-Reaktion (d. h. pH-Wert und Temperatur) können eine Plattform für den Gentransfer sein . Dies könnte neue Möglichkeiten im Bereich der Gentherapie eröffnen.
Nanoreaktoren
Die Fähigkeit von Polymersomen, auf externe Reize zu reagieren, und ihre Robustheit im Vergleich zu Liposomen machen sie zu potenziellen Kandidaten für den Einsatz als Nanoreaktoren . Diese könnten in verschiedenen chemischen Reaktionen auf der Nanoskala verwendet werden und bieten eine kontrollierte Umgebung für das Ablaufen bestimmter Reaktionen.
Wirkmechanismus
Target of Action
Ethyl 3-(dimethylamino)-2-formylacrylate is a complex compound that may interact with various targets. It’s worth noting that compounds with similar structures, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are known to interact with carboxyl groups and primary amines .
Mode of Action
The compound’s mode of action is likely to involve the formation of amide bonds, similar to EDC. EDC, for instance, couples primary amines to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
For instance, EDC has been used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates .
Pharmacokinetics
It’s known that the compound is highly absorbed in the gastrointestinal tract and can permeate the blood-brain barrier . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
Based on its potential interaction with carboxyl groups and primary amines, it could play a role in the formation of amide bonds, which are crucial in various biological processes .
Action Environment
The action of Ethyl 3-(dimethylamino)-2-formylacrylate can be influenced by various environmental factors. For instance, EDC, a compound with a similar structure, is typically employed in the 4.0-6.0 pH range . Therefore, the pH of the environment could potentially influence the action, efficacy, and stability of Ethyl 3-(dimethylamino)-2-formylacrylate.
Safety and Hazards
Zukünftige Richtungen
Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .
Eigenschaften
IUPAC Name |
ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6-10)5-9(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIQAALZBOBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694874 | |
| Record name | Ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92385-43-8 | |
| Record name | Ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















